3-Amino-2-methylpropan-1-ol
Overview
Description
3-Amino-2-methylpropan-1-ol is an organic compound with the molecular formula C4H11NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is miscible in water and soluble in alcohols, making it a useful buffer and a precursor to numerous other organic compounds .
Mechanism of Action
Target of Action
3-Amino-2-methylpropan-1-ol is an organic compound with the formula H2NC(CH3)2CH2OH . It is classified as an alkanolamine It is known to be a useful buffer and a precursor to numerous other organic compounds .
Biochemical Pathways
As a precursor to numerous other organic compounds , it may be involved in various biochemical synthesis pathways.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on the specific biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its boiling point of 165.5 °C indicates that it is stable under normal physiological temperatures.
Biochemical Analysis
Biochemical Properties
It is known to be a useful buffer and a precursor to numerous other organic compounds .
Cellular Effects
It is known that alkanolamines, the class of compounds to which 3-Amino-2-methylpropan-1-ol belongs, can influence cell function .
Temporal Effects in Laboratory Settings
A study has shown that it can be monitored in real-time during a test campaign with the amine solvent blend of 2-amino-2-methylpropan-1-ol (AMP) and piperazine (PZ) to monitor trace pollutants in the emitted flue gas .
Metabolic Pathways
It is known to be a precursor to oxazolines via its reaction with acyl chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-methylpropan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine, followed by hydrolysis to produce this compound .
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation process due to its efficiency and cost-effectiveness. This method ensures high product purity and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It reacts with acyl chlorides to form oxazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Acyl chlorides are used under mild conditions to form oxazolines.
Major Products:
Oxidation: Produces oxides.
Reduction: Produces simpler amines.
Substitution: Produces oxazolines.
Scientific Research Applications
3-Amino-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a buffer solution and a precursor in organic synthesis.
Biology: Utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: A component in drugs like ambuphylline and pamabrom.
Industry: Used in the production of cosmetics and as a precursor to other industrial chemicals.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but differs in its applications and reactivity.
2-Amino-1-butanol: Another alkanolamine with different industrial uses.
3-Amino-2-methyl-1-butanol: Similar structure but used in different chemical processes.
Uniqueness: 3-Amino-2-methylpropan-1-ol is unique due to its specific reactivity with acyl chlorides to form oxazolines and its widespread use in both industrial and scientific applications. Its ability to act as a buffer and precursor in various reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
3-amino-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXBTPGZQMNAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15518-10-2 | |
Record name | 3-Amino-2-methyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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